2-Amino-N-benzyladenosine
Description
Contextualization within Adenosine (B11128) Analog Research
Adenosine analogs are a broad class of molecules designed to mimic the action of adenosine, a critical signaling nucleoside in the body. Adenosine exerts its effects by binding to four distinct G protein-coupled receptors: A1, A2A, A2B, and A3. nih.gov The development of analogs like 2-Amino-N-benzyladenosine allows researchers to selectively target these receptor subtypes, thereby elucidating their specific roles in health and disease.
The strategic placement of an amino group at the 2-position and a benzyl (B1604629) group at the N6-position of the adenosine scaffold are key to the unique pharmacological profile of this compound. These modifications can influence the compound's affinity and selectivity for different adenosine receptor subtypes. For instance, while N6-substitution is a common strategy in developing adenosine agonists, the addition of a 2-amino group can further modulate the compound's interaction with the receptors. Research has shown that 2-amino substitution of adenosine analogues is compatible with N6-substitution in A3 receptor binding, although it may not be as favorable as other substitutions like 2-chloro for potency and selectivity. nih.govgoogle.com
The synthesis of this compound and its derivatives often involves multi-step procedures starting from adenosine or related purine (B94841) precursors. tandfonline.com These synthetic efforts are crucial for generating a diverse library of compounds that can be used to systematically explore structure-activity relationships.
Overview of Primary Research Domains for this compound and its Derivatives
The unique properties of this compound and its derivatives have led to their application in several key research areas:
Adenosine Receptor Subtype Selectivity: A significant area of research focuses on how substitutions at the 2-position and N6-position of the adenosine molecule influence binding affinity and selectivity for the A1, A2A, A2B, and A3 adenosine receptors. nih.govnih.gov For example, studies have explored how different benzyl substitutions on N6-benzyladenosine derivatives affect their interaction with these receptors. researchgate.net The goal is to develop highly selective agonists and antagonists that can be used to dissect the physiological functions of each receptor subtype. For example, while N6-(3-Iodobenzyl)adenosine shows some selectivity for A3 receptors, the 2-amino analog, 2-amino-N6-(3-iodobenzyl)-adenosine, was found to be less potent at all three tested receptor subtypes (A1, A2a, and A3). nih.gov
Anticancer Research: N6-benzyladenosine and its derivatives have been investigated for their potential as anticancer agents. mdpi.comnih.gov Research has shown that these compounds can induce apoptosis in leukemia cell lines at low micromolar concentrations. mdpi.com The antiproliferative effects of these compounds are being studied in various cancer cell lines, including colorectal and glioma cells. researchgate.netmdpi.com The mechanism of action is thought to involve the inhibition of enzymes like farnesyl pyrophosphate synthase (FPPS). mdpi.com The exploration of 2-amino substituted N6-benzyladenosine derivatives in this context is an active area of investigation.
Antiparasitic Agents: Adenosine analogs, including those with 2-amino and N6-substitutions, have been explored as potential inhibitors of enzymes in parasites like Trypanosoma brucei, the causative agent of African trypanosomiasis. acs.orggoogle.com Research has shown a modest preference by T. brucei phosphoglycerate kinase (PGK) for N6-substituted analogues that also contain a 2-amino group. acs.org This suggests that these compounds could serve as scaffolds for the development of new antiparasitic drugs.
Plant Biology and Agriculture: Interestingly, N6-benzyladenine, the nucleobase of N6-benzyladenosine, is a type of cytokinin, a class of plant hormones that regulate cell division and growth. nih.govmdpi.com Research into derivatives, including those with 2-amino substitutions, has uncovered compounds with cytokinin or anticytokinin activities. nih.govmdpi.com These findings have potential applications in agriculture and plant biotechnology. google.com For instance, specific enantiomers of 2-amino,N6-((S)-α-methylbenzyl)adenosine have been found to exhibit receptor-specific anticytokinin properties. nih.govmdpi.com
Detailed Research Findings
| Research Area | Key Findings | Relevant Compounds |
| Adenosine Receptor Selectivity | 2-amino substitution on N6-(3-iodobenzyl)adenosine decreased potency at A1, A2a, and A3 receptors compared to the 2-H analog. nih.gov | 2-Amino-N6-(3-iodobenzyl)adenosine, N6-(3-Iodobenzyl)adenosine |
| Anticancer Activity | N6-benzyladenosine derivatives show antiproliferative effects in colorectal and glioma cancer cell lines, potentially by inhibiting FPPS. researchgate.netmdpi.com | N6-benzyladenosine and its derivatives |
| Antiparasitic Activity | 2-amino-N6-substituted adenosine analogues show inhibitory activity against Trypanosoma brucei phosphoglycerate kinase (PGK). acs.org | 2-amino-N6-[2''-(p-hydroxyphenyl)ethyl]adenosine |
| Plant Biology | Chiral 2-amino,N6-(α-methylbenzyl)adenosine enantiomers exhibit receptor-specific anticytokinin properties. nih.govmdpi.com | 2-amino,N6-((S)-α-methylbenzyl)adenosine |
Structure
2D Structure
3D Structure
Properties
CAS No. |
26783-32-4 |
|---|---|
Molecular Formula |
C17H20N6O4 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[2-amino-6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H20N6O4/c18-17-21-14(19-6-9-4-2-1-3-5-9)11-15(22-17)23(8-20-11)16-13(26)12(25)10(7-24)27-16/h1-5,8,10,12-13,16,24-26H,6-7H2,(H3,18,19,21,22)/t10-,12-,13-,16-/m1/s1 |
InChI Key |
VJNBCNYIASIYAV-XNIJJKJLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC(=N2)N)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC(=N2)N)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino N Benzyladenosine and Analogues
Purine (B94841) Core Functionalization Strategies
The functionalization of the purine core is a key step in the synthesis of 2-Amino-N-benzyladenosine and its analogues. The primary strategies employed include nucleophilic substitution reactions, direct alkylation with subsequent rearrangement, and regioselective functionalization.
Nucleophilic Substitution Reactions with Amines
A common and effective method for the synthesis of N6-substituted adenosine (B11128) derivatives is the nucleophilic aromatic substitution of a leaving group, typically a halogen, at the C6 position of the purine ring with an appropriate amine.
The reaction of halogenated purine ribonucleosides with benzylamine (B48309) or its derivatives is a widely used method. Starting materials such as 6-chloropurine (B14466) ribonucleoside, 2-amino-6-chloropurine (B14584) ribonucleoside, and 2,6-dichloropurine-9-riboside serve as key precursors. nih.gov
The synthesis of 2-Amino-N⁶-benzyladenosine can be achieved by reacting 2-amino-6-chloropurine ribonucleoside with benzylamine. This reaction is typically carried out in a suitable solvent such as acetonitrile (B52724) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize the hydrogen chloride generated during the reaction. nih.gov
Similarly, starting from 2,6-dichloropurine-9-riboside, selective substitution at the C6 position can be achieved due to its higher reactivity compared to the C2 position. Reaction with benzylamine will preferentially yield the N⁶-benzyl-2-chloroadenosine intermediate, which can then be further modified at the C2 position if desired.
The following table summarizes representative examples of amination reactions on halogenated purine ribonucleosides:
| Starting Material | Amine | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 2-amino-6-chloropurine ribonucleoside | (R)-α-methylbenzylamine | DIPEA | MeCN | 80 | 7.5 | 2-amino,N⁶-((R)-α-methylbenzyl)adenosine | 30-46 |
| 2-amino-6-chloropurine ribonucleoside | (S)-α-methylbenzylamine | DIPEA | MeCN | 80 | 7.5 | 2-amino,N⁶-((S)-α-methylbenzyl)adenosine | 30-46 |
To synthesize chiral derivatives of this compound, optically active amines are employed in the nucleophilic substitution reaction. This approach allows for the introduction of a stereocenter at the N6-substituent. For instance, the use of (R)- or (S)-α-methylbenzylamine in the reaction with 2-amino-6-chloropurine ribonucleoside yields the corresponding chiral N⁶-substituted 2-aminoadenosine (B16350) derivatives. nih.gov
A study detailing the synthesis of chiral N⁶-benzyladenine derivatives utilized various 6-chlorosubstituted purines and optically active amines in the presence of DIPEA. The reaction conditions were optimized for different substrates, with temperatures ranging from 60 to 120 °C and reaction times of around 8 hours, affording the desired chiral products in yields of 25-62%. nih.gov
The following table provides examples of the synthesis of chiral N⁶-substituted adenosine derivatives:
| Starting Material | Chiral Amine | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 6-chloropurine ribonucleoside | (R)-α-methylbenzylamine | DIPEA | MeCN | 60 | 8 | N⁶-((R)-α-methylbenzyl)adenosine | 25-62 |
| 6-chloropurine ribonucleoside | (S)-α-methylbenzylamine | DIPEA | MeCN | 60 | 8 | N⁶-((S)-α-methylbenzyl)adenosine | 25-62 |
| 2-amino-6-chloropurine ribonucleoside | (R)-α-methylbenzylamine | DIPEA | MeCN | 80 | 7.5 | 2-amino,N⁶-((R)-α-methylbenzyl)adenosine | 30-46 |
| 2-amino-6-chloropurine ribonucleoside | (S)-α-methylbenzylamine | DIPEA | MeCN | 80 | 7.5 | 2-amino,N⁶-((S)-α-methylbenzyl)adenosine | 30-46 |
Direct Alkylation of Adenosine with Subsequent Rearrangement
An alternative to nucleophilic substitution is the direct alkylation of adenosine, which proceeds via the Dimroth rearrangement. nih.gov This method involves the initial alkylation of adenosine with a suitable benzyl (B1604629) halide, such as benzyl bromide, at the N1 position of the purine ring. The resulting N1-substituted intermediate is then subjected to basic conditions, which induces a rearrangement to the thermodynamically more stable N6-substituted product. nih.gov
The Dimroth rearrangement is a well-established reaction in purine chemistry. It involves the ring opening of the pyrimidine (B1678525) portion of the purine, followed by rotation and re-cyclization to afford the rearranged product. For instance, the reaction of 1-benzyladenine in boiling pyridine (B92270) for 24 hours can lead to the formation of N⁶-benzyladenine. wikipedia.org This rearrangement can also be applied to adenosine derivatives, providing a route to N⁶-substituted adenosines. nih.gov
Regioselective Functionalization at N6 and C2 Positions
Achieving regioselectivity in the functionalization of the purine ring is crucial for the synthesis of specifically substituted analogues. The C6 position of the purine ring is generally more susceptible to nucleophilic attack than the C2 position. scite.ainih.gov This inherent reactivity difference can be exploited to selectively introduce substituents at the C6 position.
When starting with a 2,6-dihalopurine, the greater reactivity of the C6-halide allows for selective displacement with an amine to form the 6-amino-2-halopurine derivative. The remaining halide at the C2 position can then be subjected to a second nucleophilic substitution or other transformations.
Furthermore, the regioselectivity of N-alkylation can be influenced by the reaction conditions and the nature of the substituents on the purine ring. While direct alkylation often leads to a mixture of N7 and N9 isomers, specific conditions can be optimized to favor one over the other. nih.gov For the synthesis of N⁶-substituted derivatives, methods that proceed through a C6-functionalized intermediate are generally more regioselective for the N⁶ position.
Ribonucleoside Formation and Derivatization
The formation of the ribonucleoside linkage and subsequent derivatization of the ribose moiety are also important aspects of the synthesis of this compound analogues. While the focus of this article is on the functionalization of the purine core, it is important to note that these modifications are often performed on the pre-formed ribonucleoside. Derivatization of the ribose hydroxyl groups with protecting groups is a common strategy to prevent side reactions during the functionalization of the purine base. These protecting groups are then removed in the final steps of the synthesis.
N9-Ribosylation Approaches
A key step in the synthesis of nucleoside analogues like this compound is the formation of the N-glycosidic bond between the purine base and the ribose sugar, a process known as N9-ribosylation. This reaction typically involves the coupling of a protected purine derivative with a protected ribose derivative.
One common strategy is the enzymatic ribosylation of a modified purine base. For instance, 2-aminopurine (B61359) derivatives can be enzymatically coupled with a ribosyl donor. semanticscholar.org This biocatalytic approach offers high regioselectivity, favoring the formation of the desired N9-isomer. However, the substrate scope of the enzymes can be a limiting factor.
Chemical methods provide a more versatile alternative. The reaction of a silylated purine base with a peracylated ribose derivative, often in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is a widely used approach. The silylation of the purine enhances its nucleophilicity, facilitating the attack on the anomeric carbon of the ribose.
Another approach involves the reaction of a purine salt with a ribosyl halide. While effective, this method can sometimes lead to a mixture of N7 and N9 isomers, necessitating careful purification. The choice of protecting groups on both the purine and the ribose is critical to ensure the desired regioselectivity and to prevent unwanted side reactions.
Modifications of the Ribose Moiety
Modifications to the ribose portion of adenosine analogues are instrumental in exploring the structural requirements for biological activity and can significantly impact the compound's conformational preferences and metabolic stability. nih.govresearchgate.net These modifications can range from simple deoxygenation to the introduction of various substituents or even the replacement of the furanose ring with a carbocyclic system. nih.gov
Common modifications include:
Deoxyribose Analogues: Removal of the hydroxyl group at the 2' or 3' position.
Substitutions at the 2' and 3' Positions: Introduction of groups like O-methyl or fluoro substituents can alter the sugar pucker and influence binding affinity to target proteins. nih.govresearchgate.net
5'-Modifications: The 5'-hydroxyl group is a common site for modification, including the introduction of amido, amino, and sulfonylamido groups to generate libraries of analogues. acs.orgnih.gov
Carbocyclic Analogues: Replacement of the ribose oxygen with a methylene (B1212753) group results in carbocyclic nucleosides, which often exhibit increased metabolic stability. nih.gov
Conformationally Locked Analogues: Introduction of substituents, such as a methyl group at the 1'-C position, can restrict the conformational flexibility of the ribose ring, which can be beneficial for receptor binding. nih.gov
These modifications are typically introduced by starting with a pre-functionalized sugar derivative or by performing chemical transformations on a pre-formed nucleoside.
Advanced Synthetic Techniques and Reaction Conditions
To improve efficiency, yield, and purity, modern synthetic strategies for this compound and its analogues often employ advanced techniques and optimized reaction conditions.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.com In the context of nucleoside synthesis, microwave irradiation can significantly reduce reaction times and improve yields for various transformations, including amination and coupling reactions. nih.govnih.gov The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods, leading to cleaner reactions with fewer side products. mdpi.com This technique is particularly advantageous for the construction of compound libraries where speed and efficiency are paramount.
Solution-Phase Parallel Synthesis
Solution-phase parallel synthesis is a high-throughput strategy for the rapid generation of large libraries of related compounds. acs.orgnih.gov This method involves reacting a common intermediate with a diverse set of building blocks in a multi-well plate format. nih.govresearchgate.net For the synthesis of this compound analogues, a key intermediate, such as 5′-amino-5′-deoxy-2′,3′-O-isopropylidene-adenosine, can be condensed with various carboxylic acids, sulfonyl chlorides, or aldehydes to produce a library of 5'-modified adenosine derivatives. acs.orgnih.gov This approach is highly amenable to automation and allows for the efficient exploration of chemical space around a core scaffold. rsc.org
Catalytic and Reagent-Mediated Aminations
The introduction of the N-benzyl group at the 6-position of the purine ring is a critical step in the synthesis of this compound. This is typically achieved through a nucleophilic aromatic substitution reaction on a 6-chloropurine precursor. To facilitate this amination, various bases and coupling reagents are employed.
DIPEA (N,N-Diisopropylethylamine) and other Hunig's Bases: These non-nucleophilic bases are commonly used to scavenge the HCl generated during the amination reaction, driving the reaction to completion. nih.gov
BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate): BOP is a peptide coupling reagent that can also be used to activate the 6-position of purine nucleosides for amination. nih.gov It is believed to react with the purine to form an activated intermediate that is more susceptible to nucleophilic attack by an amine. researchgate.net
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is another strong, non-nucleophilic base that is effective in promoting amination reactions. nih.govresearchgate.net
BSA (N,O-Bis(trimethylsilyl)acetamide) and TMSOTf (Trimethylsilyl trifluoromethanesulfonate): These reagents are often used in the N9-ribosylation step. BSA acts as a silylating agent to protect the purine and increase its solubility and reactivity, while TMSOTf serves as a Lewis acid catalyst to promote the glycosylation reaction.
The choice of reagent and reaction conditions is crucial for achieving high yields and minimizing side reactions.
Synthetic Precursors and Intermediates in this compound Derivative Synthesis
The synthesis of this compound and its derivatives relies on a variety of key precursors and intermediates.
A common starting material for the purine core is 2-amino-6-chloropurine riboside . nih.gov The chlorine atom at the 6-position is a good leaving group, readily displaced by benzylamine or its derivatives to install the N6-benzyl substituent. nih.gov Alternatively, 2,6-dichloropurine can be used, allowing for sequential substitution at the 6- and 2-positions. researchgate.net
For modifications of the ribose moiety, protected adenosine derivatives are essential intermediates. 2′,3′-O-isopropylideneadenosine is a widely used precursor where the 2' and 3' hydroxyl groups are protected as an acetal. nih.gov This allows for selective reactions at the 5'-position. Subsequent deprotection under acidic conditions regenerates the diol.
The synthesis of the purine ring itself can start from simpler pyrimidine precursors. For example, 2,4,5-triaminopyrimidine can be cyclized to form the purine scaffold. researchgate.net This approach allows for the introduction of various substituents on the pyrimidine ring prior to the formation of the final purine system.
Molecular and Cellular Biological Investigations
Enzymatic Modulation and Inhibition Studies
Investigations into the biological activity of 2-Amino-N-benzyladenosine and related analogs have centered on their ability to modulate or inhibit various key enzymes involved in critical cellular pathways. These studies are crucial for understanding the compound's mechanism of action at a molecular level, particularly in the context of pathogenic organisms that rely on specific metabolic pathways for survival.
Farnesyl Pyrophosphate Synthase (FPPS) Inhibition and Metabolic Pathway Interference
Farnesyl pyrophosphate synthase (FPPS) is a crucial enzyme in the mevalonate (B85504) pathway, responsible for producing isoprenoids. nih.govmcgill.ca These molecules are vital for numerous cellular processes, including the synthesis of cholesterol and the post-translational modification of proteins known as prenylation. mcgill.canih.gov Inhibition of FPPS disrupts these processes and is a target for therapeutic intervention in various diseases. nih.govnih.gov
Impact on the Mevalonate Pathway
The mevalonate pathway is an essential metabolic route that produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.org These are the foundational building blocks for a vast array of biomolecules, including cholesterol, steroid hormones, and coenzyme Q10. wikipedia.org FPPS functions as a key branch point enzyme within this pathway. nih.gov By catalyzing the synthesis of farnesyl pyrophosphate (FPP), it provides the precursor for both sterol synthesis and protein prenylation. mcgill.caresearchgate.net Disruption of FPPS activity leads to a decrease in FPP and geranylgeranyl pyrophosphate (GGPP) levels, thereby interfering with the downstream functions of the mevalonate pathway. nih.govmcgill.ca
Effects on Protein Prenylation (e.g., RAS, Rap-1A)
Protein prenylation is a post-translational modification where an isoprenyl group, such as a farnesyl or geranylgeranyl moiety, is attached to a cysteine residue of a target protein. wikipedia.org This process is critical for the proper membrane localization and function of many signaling proteins, including small GTPases like Ras and Rap-1A. mcgill.canih.gov These proteins are essential for regulating cellular processes such as growth, differentiation, and cytoskeletal arrangement. nih.govnih.gov Inhibition of FPP and GGPP synthesis directly impairs the prenylation of these proteins, leading to their mislocalization and a loss of function. nih.gov For instance, the Ras family of proteins, which are central to many cancer signaling pathways, require farnesylation to anchor to the cell membrane and exert their function. wikipedia.org
Adenosine (B11128) Kinase Inhibition (e.g., Toxoplasma gondii Adenosine Kinase)
The parasite Toxoplasma gondii, the causative agent of toxoplasmosis, cannot synthesize purines de novo and is dependent on salvage pathways to meet its purine (B94841) requirements. nih.govnih.gov Adenosine kinase (AK) is the principal enzyme in this salvage pathway, making it a significant target for anti-toxoplasma agents. nih.govsid.ir This enzyme catalyzes the phosphorylation of adenosine to adenosine 5'-monophosphate (AMP). nih.gov
N6-benzyladenosine analogues have been investigated as potential inhibitors or "subversive substrates" for T. gondii adenosine kinase (TgAK). nih.gov These compounds can be preferentially metabolized by the parasite's enzyme but not the human counterpart, leading to selective toxicity. nih.govnih.gov Studies on various N6-benzyladenosine analogues demonstrate that substitutions on the aromatic ring can enhance binding affinity to TgAK. nih.gov The binding modes of these analogues have been characterized through molecular modeling, highlighting the role of hydrophobic effects and van der Waals interactions within the enzyme's active site. nih.gov
Adenosine Aminohydrolase Activity Modulation
Adenosine aminohydrolases, commonly known as adenosine deaminases (ADA), are key enzymes in purine metabolism responsible for the deamination of adenosine into inosine. upol.cznih.gov This enzymatic activity is crucial for the metabolic salvage of purines and maintaining appropriate levels of adenosine, which is a potent signaling molecule. upol.cz The activity of these enzymes can be influenced by the structure of the adenosine substrate. For example, modifications to the ribose portion of adenosine, such as the introduction of a 2',3'-isopropylidene group, can affect the rate of deamination catalyzed by adenosine deaminase. researchgate.net
Glycosomal Enzyme Inhibition (e.g., Trypanosoma brucei Phosphoglycerate Kinase)
In the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis, the initial seven enzymes of the glycolytic pathway are compartmentalized within organelles called glycosomes. nih.gov This unique metabolic organization makes these enzymes attractive targets for drug design. One such enzyme is phosphoglycerate kinase (PGK), which exists in both glycosomal (gPGK) and cytosolic (cPGK) isoforms in the parasite. nih.gov
A series of N6- and 2-amino-N6-substituted adenosine analogues have been synthesized and evaluated for their ability to inhibit T. brucei PGK. Research has shown a modest preference by the enzyme for N6-substituted analogues that also possess a 2-amino group. acs.org The introduction of substituents at these positions can significantly improve inhibitory potency compared to the parent adenosine molecule. For instance, certain substituted analogues have demonstrated a 23-fold to 100-fold improvement in inhibition over adenosine. acs.org X-ray crystallography of a complex between T. brucei PGK and an inhibitory analogue revealed a unique "flipped and rotated" binding mode compared to the natural substrate, ADP. acs.org
| Compound | IC50 (μM) | Fold Improvement over Adenosine |
|---|---|---|
| Adenosine | ~3000 | - |
| 2-amino-N6-[2''-(p-hydroxyphenyl)ethyl]adenosine | 130 | 23 |
| 2-[[2''-(p-Hydroxyphenyl)ethyl]amino]adenosine | 500 | 6 |
| N6-(2''-phenylethyl)-2-[(2''-phenylethyl)amino]adenosine | 30 | 100 |
Mortalin-NBD Inhibition
Research into the inhibition of mortalin, a member of the Hsp70 protein family, has explored the potential of adenosine-5'-diphosphate (ADP) analogs. The nucleotide-binding domain (NBD) of mortalin is a key target for inhibitors. Studies have shown that modifications at either the 2- or N6-positions of the adenosine scaffold can result in compounds that bind to and inhibit the mortalin-NBD. nih.gov Specifically, modifications at the 2-position have been found to confer the greatest selectivity in both binding and inhibition of the mortalin-NBD. nih.gov While a library of ADP analogs with various substitutions has been screened, specific data on the inhibitory activity of this compound on the mortalin-NBD is not extensively detailed in the available literature. However, the general finding that 2-substituted adenosine derivatives can act as inhibitors suggests a potential role for this compound in this context.
Receptor Pharmacology and Ligand-Binding Dynamics
The pharmacological profile of this compound at the four adenosine receptor subtypes (A1, A2A, A2B, and A3) is not fully elucidated in publicly available research. However, studies on analogous compounds provide insights into the likely effects of the 2-amino substitution.
In the model plant Arabidopsis thaliana, the perception of cytokinins, a class of plant hormones, is mediated by a family of histidine kinase receptors: AHK2, AHK3, and CRE1/AHK4. mdpi.comnih.govnih.gov These receptors exhibit differential ligand specificities and are involved in various developmental processes. nih.govnih.gov
Studies on chiral N6-benzyladenine derivatives have revealed that this compound, specifically its S-enantiomer (2-amino,N6-((S)-α-methylbenzyl)adenosine), demonstrates receptor-specific and chirality-dependent anticytokinin properties. mdpi.com The introduction of an amino group at the C2 position of the adenine (B156593) ring generally leads to a decrease in cytokinin activity compared to the parent compound, N6-benzyladenine. biorxiv.org
Available research indicates that this compound does not exhibit significant cytokinin agonistic activity. In fact, the presence of the 2-amino group tends to diminish or abolish the cytokinin activity that might be observed in its parent compounds. mdpi.com Studies on various N6-benzyladenine derivatives have shown that while some substitutions can enhance activity, particularly at the AHK3 receptor, an amino group at the C2 position leads to lower activity at both AHK2 and AHK3 receptors. biorxiv.org
The S-enantiomer of a chiral derivative of this compound, specifically 2-amino,N6-((S)-α-methylbenzyl)adenosine, has been identified as possessing selective anticytokinin activity. mdpi.com This antagonistic behavior is directed towards the AHK2 and CRE1/AHK4 receptors, with no significant anticytokinin effect observed on the AHK3 receptor. mdpi.com In a biotest using Arabidopsis double receptor mutants, this compound was shown to significantly inhibit the activity induced by N6-benzyladenine (BA) at the AHK2 and CRE1/AHK4 receptors. mdpi.com
The table below summarizes the anticytokinin properties of 2-amino,N6-((S)-α-methylbenzyl)adenosine (referred to as compound 16b in the source study) in a GUS activity biotest. The data represents the percentage of N6-benzyladenine (BA) activity when mixed with the test compound.
| Compound | Target Receptor | GUS Activity (% of 0.1 µM BA activity alone) |
|---|---|---|
| 2-amino,N6-((S)-α-methylbenzyl)adenosine | AHK2 | ~70% |
| 2-amino,N6-((S)-α-methylbenzyl)adenosine | CRE1/AHK4 | ~70% |
| 2-amino,N6-((S)-α-methylbenzyl)adenosine | AHK3 | No significant inhibition |
Cytokinin Receptor Interactions (e.g., AHK2, AHK3, CRE1/AHK4 in Arabidopsis thaliana)
Cellular Processes and Signaling Pathways
The specific cellular processes and signaling pathways modulated by this compound are largely inferred from its interactions with its putative receptor targets. As an anticytokinin, its effects in plants would be mediated through the inhibition of the cytokinin signaling pathway. Cytokinin signaling is initiated by the binding of cytokinins to the CHASE domain of the AHK receptors, leading to their autophosphorylation. nih.gov This phosphate is then transferred via histidine phosphotransfer proteins (AHPs) to response regulators (ARRs) in the nucleus, which in turn regulate the transcription of cytokinin-responsive genes. nih.gov By acting as an antagonist at AHK2 and CRE1/AHK4, this compound would block the initiation of this cascade, thereby inhibiting cytokinin-mediated cellular processes such as cell division and differentiation in tissues where these receptors are predominant.
Structure Activity Relationship Sar Investigations
Systematic Substituent Effects on Biological Activity
Systematic modifications of the 2-Amino-N-benzyladenosine scaffold have revealed that even minor chemical alterations can profoundly impact biological activity. By strategically altering substituents at the C2 position of the purine (B94841) ring, derivatizing the N6-benzyl group, and modifying the ribose sugar, researchers have mapped the chemical space required for optimal receptor affinity, selectivity, and enzyme inhibition.
Modifications at the C2 position of the purine ring significantly modulate the affinity and selectivity of N6-benzyladenosine derivatives for various receptors. For instance, at the A3 adenosine (B11128) receptor (A3AR), substitutions at this position are generally well-tolerated and can be combined with other modifications to enhance affinity. nih.gov The introduction of a 2-chloro group to N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide resulted in a compound with a Kᵢ value of 0.33 nM and remarkable selectivity, being 2500-fold more selective for A3AR over A1AR and 1400-fold over A2aAR. nih.gov Other small or bulky groups, such as methylthio and methylamino, also yield compounds with high selectivity for the A3AR, indicating that the affinity-enhancing effects of C2 substitutions are additive with modifications at the N6 and 5' positions. nih.gov
In the context of cytokinin receptors in Arabidopsis thaliana, the nature of the C2 substituent is critical. An amino group at the C2 position is generally unfavorable for binding to cytokinin receptors, often diminishing or completely abolishing biological activity, particularly at the AHK3 receptor. nih.gov Conversely, halogen substitutions, such as fluorine or chlorine, can be favorable. nih.gov
Furthermore, C2 modifications influence enzyme inhibition. Studies have shown that 2-amino-N6-p-nitrobenzyladenine and its ribonucleoside act as noncompetitive inhibitors of adenosine aminohydrolase.
| C2-Substituent | Target | Effect on Activity/Affinity | Reference Compound | Kᵢ / IC₅₀ | Selectivity |
|---|---|---|---|---|---|
| -Cl | A3 Adenosine Receptor | High affinity and selectivity | 2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide | 0.33 nM | 2500-fold vs A1; 1400-fold vs A2a nih.gov |
| -SCH₃ | A3 Adenosine Receptor | Potent and selective | 2-(Methylthio)-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide | Less potent than -Cl analog | Nearly as selective as -Cl analog nih.gov |
| -NHCH₃ | A3 Adenosine Receptor | Potent and selective | 2-(Methylamino)-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide | Less potent than -Cl analog | Nearly as selective as -Cl analog nih.gov |
| -NH₂ | AHK3 Cytokinin Receptor | Unfavorable, diminishes/abolishes activity | 2-amino,N6-((S)-α-methylbenzyl)adenine | N/A | N/A nih.gov |
Derivatization of the N6-benzyl group is a key strategy for modulating the potency and selectivity of adenosine analogs. Substitutions on the benzyl (B1604629) ring can significantly alter both steric and electronic properties, thereby influencing how the ligand fits into and interacts with its target binding pocket.
For A3 adenosine receptors, substitutions on the benzyl ring are particularly impactful. An N6-(3-iodobenzyl) group, for example, has been shown to enhance the affinity of adenosine-5'-uronamide analogues. nih.govnih.gov Combining this with other modifications can produce highly potent and selective A3AR agonists. nih.govnih.gov A systematic study of 3-(halobenzyl) derivatives revealed a potency order at A1 and A2a receptors of I ~ Br > Cl > F. nih.govbiu.ac.il Potency at A3 receptors is also enhanced by other electron-withdrawing groups like nitro, or electron-donating groups such as methoxy. nih.govbiu.ac.il Specifically, a 4-methoxy group on the benzyl ring was found to best favor A3 selectivity. nih.govbiu.ac.il
The position of substituents is also crucial; for instance, a chloro substituent on the benzyl ring can decrease efficacy at the A3AR, with the magnitude of the effect depending on its position. nih.gov These findings underscore the sensitivity of the A3AR binding pocket to the electronic and steric profile of the N6-benzyl moiety. In studies targeting other enzymes, like farnesyl pyrophosphate synthase (FPPS), derivatives with a para-substituted tert-butyl benzyl group have been shown to engage in favorable cation-π interactions within the hydrophobic sub-pocket of the enzyme. mdpi.com
| N6-Benzyl Moiety Substitution | Target Receptor | Effect on Potency/Selectivity | Kᵢ (A3AR) | Selectivity (A3 vs A1/A2a) |
|---|---|---|---|---|
| 3-Iodobenzyl | A3 Adenosine Receptor | Enhances potency and selectivity | 1.1 nM (for 5'-N-Methyluronamide deriv.) | 50-fold nih.gov |
| 3-Nitrobenzyl | A3 Adenosine Receptor | Enhances potency | Potent | N/A |
| 4-Methoxybenzyl | A3 Adenosine Receptor | Favors A3 selectivity | N/A | Favored over other methoxy-isomers nih.gov |
| 3-Chlorobenzyl | A1/A3 Adenosine Receptors | Dual A1/A3 agonist activity | N/A | N/A nih.gov |
| Unsubstituted Benzyl | A3 Adenosine Receptor | Moderate A3 selectivity | N/A | 37-56-fold (for 5'-N-Methyluronamide deriv.) nih.gov |
Modifications to the ribose and, in particular, the 5'-position of the adenosine scaffold play a crucial role in defining receptor selectivity. While substitutions or deletions at the 2'- and 3'-hydroxyl groups are generally not well-tolerated at A3 adenosine receptors, there is significant flexibility for substitution at the 5'-position. nih.gov
The introduction of 5'-uronamide functionalities is a well-established strategy for enhancing A3AR selectivity. nih.govbiu.ac.il The nature of the amide substituent is critical, with studies showing a clear structure-activity relationship. The order of A3 selectivity for 5'-uronamide substituents is N-methyl > N-ethyl ≈ unsubstituted carboxamide > N-cyclopropyl. nih.govbiu.ac.il The combination of a 5'-N-methyluronamide with optimal C2 and N6 substitutions can lead to agonists with exceptionally high potency and selectivity for the A3AR. nih.gov For example, 2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide is one of the most potent and selective A3AR agonists developed. nih.gov
While the 5'-N-methyl substitution generally confers the highest A3 selectivity, there are exceptions where N-ethyluronamides result in higher potency, such as with certain 3-nitrobenzyl and 3-methylbenzyl derivatives. nih.gov This highlights the complex interplay between modifications at different positions of the adenosine molecule.
| 5'-Position Modification | Effect on A3AR Selectivity | Comment |
|---|---|---|
| 5'-N-Methyluronamide | Most favored for A3 selectivity | Generally provides the highest selectivity over A1 and A2a receptors. nih.gov |
| 5'-N-Ethyluronamide | Favored for A3 selectivity | Slightly less selective than N-methyl but can enhance potency with certain N6-substituents. nih.gov |
| 5'-Carboxamide (unsubstituted) | Favored for A3 selectivity | Approximately as selective as the N-ethyl derivative. nih.gov |
| 5'-N-Cyclopropyluronamide | Least favored for A3 selectivity | Resulted in a nonselective and less potent compound. nih.gov |
Stereochemical Influences on Biological Recognition
The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of biological activity. Receptors and enzymes are chiral environments, meaning they can differentiate between stereoisomers (enantiomers and diastereomers) of a ligand. This recognition often leads to one isomer being significantly more active than the other, a phenomenon known as enantiomeric selectivity.
The stereochemistry of N6-benzyladenosine derivatives profoundly influences their interaction with plant cytokinin receptors. A chiral center introduced at the α-carbon of the N6-benzyl moiety leads to R- and S-enantiomers that exhibit distinct biological activities. nih.govnih.gov
A study investigating chiral N6-(α-methylbenzyl)adenine derivatives found that specific S-enantiomers display receptor-specific anticytokinin properties. nih.govnih.gov Notably, 2-amino,N6-((S)-α-methylbenzyl)adenosine was identified as having chirality-dependent anticytokinin activity. nih.govnih.gov This antagonistic effect was observed to be specific to the AHK2 and CRE1/AHK4 cytokinin receptors of Arabidopsis thaliana and was not seen with the corresponding R-enantiomer. nih.gov This demonstrates that the anticytokinin effect is not a general property of all ribosides but depends specifically on the S-configuration at the N6-side chain in combination with the substituent at the C2 position. nih.gov
Adenosine receptors exhibit clear stereoselectivity, preferentially binding one enantiomer of a chiral ligand over the other. nih.gov This has been well-established for various N6-substituted adenosine derivatives at the A3AR. For instance, in the case of N6-(1-phenylethyl)-5'-uronamidoadenosine analogues, the R-enantiomer is favored over the S-enantiomer by a factor of 27 at the A3AR. nih.gov This preference for the R-configuration is also observed at A1 and A2a receptors, though to a lesser extent. nih.gov
Similarly, for N6-(trans-2-phenyl-1-cyclopropyl) adenosine analogues, the primary biological activity at the A3AR is associated with the (1S,2R) isomer. nih.gov The stereoselectivity of binding has also been demonstrated for N6-(R-1-phenylethyl)adenosine versus its S-enantiomer at the rat A3AR, but interestingly, this distinction was not observed at the human A3AR, highlighting potential species differences in receptor architecture. nih.gov This enantiomeric selectivity underscores the precise conformational requirements of the ligand binding pocket within adenosine receptors. nih.govnih.gov
Linker Region Modifications and Their Functional Consequences
The linker region, which connects the N6-position of the 2-aminoadenosine (B16350) scaffold to the benzyl group, is a critical determinant of the molecule's biological activity. Modifications to the length, rigidity, and chemical nature of this linker can significantly influence the compound's potency and selectivity for its molecular targets. Research into the structure-activity relationships (SAR) of this region, primarily drawing from studies on the closely related N6-benzyladenosine derivatives, has provided valuable insights into the optimal structural requirements for specific functional outcomes, such as antiviral activity.
Detailed investigations have focused on varying the number of atoms in the linker chain, effectively altering the distance between the purine core and the terminal phenyl ring. These studies have revealed that even subtle changes in linker length can lead to substantial differences in biological efficacy.
One of the key findings in this area comes from the study of N6-aralkyladenosines against human enterovirus 71. While this research focused on N6-benzyladenosine, the principles are considered highly relevant for its 2-amino counterpart. The research indicates that a linker of a specific, limited length is crucial for potent antiviral activity. A study by Drenichev and collaborators systematically explored analogs with varying linker sizes and found that an optimal linker length consists of two to three atoms.
This finding is exemplified by the high antiviral activity of compounds such as N6-(2-phenylethyl)-adenosine, which incorporates a two-carbon linker, and N6-(trans-3-phenyl-2-propen-1-yl)-adenosine, which has a three-carbon linker with a rigid double bond. The latter's potent activity also suggests that linker rigidity can be a favorable characteristic. The introduction of a longer or more flexible chain generally leads to a decrease in activity, indicating that the spatial presentation of the benzyl group relative to the adenosine core is finely tuned for optimal interaction with the biological target.
The functional consequences of these modifications are a direct reflection of how the altered geometry of the molecule affects its binding affinity and interaction with target proteins. For instance, in the context of antiviral activity, the linker's role is to position the benzyl group in a specific pocket of a viral protein or a host factor essential for viral replication.
The data from studies on N6-benzyladenosine derivatives against Enterovirus 71 (EV71) highlights the sharp dependence of antiviral activity on linker length.
| Compound Name | Linker Structure | Linker Length (atoms) | Antiviral Activity (EC₅₀, µM) |
| N6-Benzyladenosine | -CH₂- | 1 | 1.8 |
| N6-(2-Phenylethyl)-adenosine | -CH₂-CH₂- | 2 | 1.8 |
| N6-(trans-3-Phenyl-2-propen-1-yl)-adenosine | -CH=CH-CH₂- | 3 | 0.66 |
This table presents data on N6-benzyladenosine derivatives, which is used as a reference for understanding the potential SAR of this compound analogs. The EC₅₀ values are against Enterovirus 71.
Computational and Biophysical Characterization
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in understanding the structural basis of ligand-receptor interactions and in the rational design of new therapeutic agents.
Computational docking studies have been employed to elucidate the interaction profile of 2-Amino-N-benzyladenosine and related N6-benzyladenosine derivatives with various biological targets, including cytokinin receptors, adenosine (B11128) receptors, and enzyme active sites.
Cytokinin Receptors: Molecular docking has been a key tool in rationalizing the interaction patterns between N6-benzyladenine derivatives and the cytokinin receptors of Arabidopsis thaliana: AHK2, AHK3, and CRE1/AHK4. nih.govmdpi.com Studies involving a series of chiral N6-benzyladenine ribonucleosides, including the S-enantiomer of 2-amino,N6-(α-methylbenzyl)adenosine, have revealed receptor-specific and chirality-dependent properties. mdpi.com
Docking simulations indicate that the amino group at the C2 position of the adenine (B156593) ring is generally unfavorable for binding and activity, particularly at the AHK3 receptor. mdpi.com This substitution can lead to diminished or abolished activity. mdpi.com Specifically, 2-amino,N6-((S)-α-methylbenzyl)adenosine was found to exhibit receptor-specific anticytokinin properties. mdpi.com The interaction patterns are analyzed within the sensory modules of the AHK receptors, and for N6-benzyladenine derivatives broadly, the best correlation between docking scores and specific binding has been observed for the AHK3 receptor. nih.govbiorxiv.orgresearchgate.net
Table 1: Interaction Profile of this compound Derivatives with Cytokinin Receptors
| Receptor Target | Key Findings from Docking Studies | Observed Activity | Reference |
|---|---|---|---|
| AHK2 (A. thaliana) | Low affinity observed for S-enantiomers of C2-substituted ribonucleosides. | Anticytokinin properties. | mdpi.com |
| AHK3 (A. thaliana) | Amino group at C2 position is generally unfavorable for binding. Good correlation between docking scores and binding for the parent compound series. | Diminished or abolished cytokinin activity. | nih.govmdpi.com |
| CRE1/AHK4 (A. thaliana) | Low affinity observed for S-enantiomers of C2-substituted ribonucleosides. | Anticytokinin properties. | mdpi.com |
Adenosine Receptors: While extensive research exists on ligands for the four subtypes of adenosine receptors (A1, A2A, A2B, and A3), specific docking studies for this compound are less detailed in the available literature. nih.gov However, broader modeling efforts for adenosine receptor agonists and antagonists frequently incorporate substitutions at the C2 position of the adenine ring into their models. nih.gov For the human A3 adenosine receptor (A3AR), three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been developed using diverse adenosine analogues, which include modifications at the N6 and C2 positions, highlighting the importance of this position in determining ligand affinity and efficacy. nih.gov These models are often used in conjunction with docking to understand the molecular mechanisms of ligand binding. nih.gov
Enzyme Active Sites: N6-benzyladenosine and its analogues have been identified as inhibitors of specific enzymes. In one study, N6-benzyladenosine derivatives were evaluated as inhibitors of Clostridioides difficile-specific DNA adenine methyltransferase (CamA), an enzyme required for sporulation and persistence. researchgate.net The N6-benzyl moiety was observed to be surrounded by hydrophobic residues in the enzyme's active site. researchgate.net While this study focused on substitutions on the benzyl (B1604629) ring, it establishes a framework for how N6-benzyladenosine derivatives can be accommodated within an enzyme active site, guiding further computational analysis for analogues like this compound.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link the chemical structure of a compound to its biological activity. basicmedicalkey.com These models are crucial for predicting the activity of new chemical entities and for optimizing lead compounds.
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D shape and electrostatic properties. A CoMFA model has been successfully developed for a series of 91 structurally diverse adenosine analogues as agonists for the human A3 adenosine receptor. nih.gov This series included compounds with modifications at the C2 position of the adenine ring, making the model relevant to this compound. nih.gov
The study yielded a statistically significant CoMFA model with a cross-validated q² value of 0.53 and a non-cross-validated r² of 0.92. nih.gov The predictive power of the model was confirmed with an external test set of 25 compounds, resulting in a predictive r² value of 0.84. nih.gov The resulting CoMFA maps, which visualize regions where steric bulk or electrostatic charge positively or negatively influences activity, reflected the nature of the putative A3AR binding site previously determined by molecular docking. nih.gov
Table 2: Statistical Parameters of CoMFA Model for A3 Adenosine Receptor Agonists
| Parameter | Value | Description | Reference |
|---|---|---|---|
| Training Set Size | 91 compounds | Number of molecules used to build the model. | nih.gov |
| Test Set Size | 25 compounds | Number of molecules used to validate the model's predictive power. | nih.gov |
| Cross-validated q² | 0.53 | A measure of the internal predictive ability of the model. | nih.gov |
| Non-cross-validated r² | 0.92 | A measure of the model's ability to fit the training set data. | nih.gov |
| Predictive r² (for test set) | 0.84 | A measure of the model's ability to predict the activity of external compounds. | nih.gov |
The 3D-QSAR models, such as the CoMFA analysis for A3AR agonists, are powerful tools for predictive modeling aimed at optimizing ligand design. nih.gov The contour maps generated from the CoMFA study provide a visual guide for structural modifications. For instance, the model for A3AR agonists indicated that a small hydrophobic group at the N6 position promotes receptor activation, while a hydrophilic and hydrogen-bonding moiety at the 5' position is also crucial for the activation process. nih.gov These insights allow medicinal chemists to rationally design new derivatives with potentially enhanced potency and selectivity by adding or removing functional groups in accordance with the favorable and unfavorable regions identified by the model. nih.gov The strong correlation between the 3D-QSAR model and receptor docking results enhances confidence in using these computational tools to guide the synthesis of optimized ligands. nih.gov
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.comnih.gov In drug discovery, MD simulations are used to study the stability of a ligand within a receptor's binding pocket, observe conformational changes in the protein-ligand complex, and refine docking poses. elifesciences.org This technique provides a dynamic view of the interactions that is complementary to the static picture offered by molecular docking. mdpi.com Although MD simulations are a standard tool for in-depth characterization of ligand-receptor complexes, specific all-atom MD simulation studies focusing on this compound bound to its receptor targets were not identified in the reviewed scientific literature.
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and geometry of molecules. nih.govrsc.org This method is particularly valuable for studying metal complexes, where it can accurately predict bond lengths, bond angles, and other quantum chemical parameters. nih.gov Research has shown that N6-benzyladenosine and its derivatives can act as N-donor ligands, coordinating with metal ions like platinum(II) through the N7 atom of the purine (B94841) ring to form complexes. researchgate.netresearchgate.net While DFT has been applied to characterize such complexes, specific studies employing DFT for metal complexes of this compound were not found in the surveyed literature. nih.govrsc.org
Compound Index
Quantitative Structure-Activity Relationship (QSAR) Analysis
Advanced Spectroscopic Techniques for Structural Elucidation and Interaction Analysis of this compound
The comprehensive characterization of bioactive molecules like this compound relies on sophisticated analytical techniques capable of revealing detailed structural information and dynamics of their interactions with biological targets. Advanced spectroscopic and spectrometric methods are indispensable in this regard, providing insights from atomic-level structural details to the quantification of cellular uptake.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for the structural elucidation of organic molecules in solution. nih.gov By analyzing various NMR parameters such as chemical shifts, coupling constants, and nuclear Overhauser effects, it is possible to determine the connectivity of atoms and the three-dimensional structure of a compound. nih.gov For a molecule like this compound, a suite of 1D and 2D NMR experiments, including ¹H, ¹³C, and ¹⁵N NMR, provides a complete picture of its molecular framework.
Prototropic tautomerism, the process of a proton transfer between two atoms within the same molecule, is a crucial phenomenon for heterocyclic compounds like purine derivatives, as it can significantly influence their biological activity and interaction patterns. nih.govnih.gov For this compound, the primary equilibrium of interest is the amino-imino tautomerism involving the exocyclic amino group at the 2-position and the ring nitrogens.
NMR spectroscopy is an ideal tool for studying such dynamic equilibria, as it allows for the observation of the different tautomeric forms without disturbing the equilibrium. eurekaselect.com The existence of distinct tautomers in slow exchange on the NMR timescale results in separate sets of signals in the spectrum, with the relative integration of these signals providing the equilibrium constant. eurekaselect.com
Key NMR indicators for studying tautomerism in this compound and related purines include:
¹H NMR: The chemical shifts of protons attached to nitrogen atoms (N-H) are particularly sensitive to the tautomeric state. For instance, the N1-H proton of a 2-amino-purine derivative would have a characteristic chemical shift that differs from the exocyclic N-H protons of the imino form. nih.gov
¹³C NMR: The chemical shifts of carbon atoms within the heterocyclic ring, especially those adjacent to the nitrogen atoms involved in the tautomerism (e.g., C2, C6, C4), are significantly affected by the proton's location.
¹⁵N NMR: As the nitrogen atoms are at the core of the tautomeric process, ¹⁵N NMR provides direct information. researchgate.net The chemical shifts of N1, N3, and the exocyclic nitrogen can definitively distinguish between the amino and imino forms. researchgate.net
Theoretical calculations using methods like Density Functional Theory (DFT) are often used alongside NMR data to predict the relative stabilities of different tautomers and to aid in the assignment of NMR signals. mdpi.commdpi.com Studies on related adenosine and guanine (B1146940) analogues have shown that while the canonical amino and keto forms are predominant under physiological conditions, the presence of minor tautomers can be critical for certain biological functions. nih.gov
Table 1: Hypothetical ¹⁵N NMR Chemical Shift Data for Tautomeric Forms of a 2-Amino-Purine Derivative Core in DMSO-d₆
| Nitrogen Atom | Amino Tautomer (ppm) | Imino Tautomer (ppm) |
| N1 | -160 | -100 |
| N3 | -175 | -170 |
| N7 | -230 | -235 |
| N9 | -240 | -240 |
| N² (exocyclic) | -300 | -250 |
Note: Data is illustrative, based on typical shifts for purine systems, to show the expected differences between tautomers.
Saturation Transfer Difference (STD) NMR is a ligand-based NMR technique widely used to screen for ligand binding and to map the binding epitope of a ligand interacting with a macromolecular target, such as a protein. ichorlifesciences.comcreative-biostructure.com The method is particularly effective for studying weak to medium affinity interactions (K D in the μM to mM range), which are common in drug discovery. ichorlifesciences.com
The experiment works by selectively irradiating protons of the protein target. nih.gov This saturation is transferred via spin diffusion to the entire protein. d-nb.info If a ligand like this compound binds to the protein, it also becomes saturated. d-nb.info When the ligand dissociates back into solution, it carries this "saturation memory," leading to a decrease in its NMR signal intensity. nih.gov By subtracting a spectrum with protein irradiation (on-resonance) from a spectrum without (off-resonance), a difference spectrum is obtained that shows signals only from the binding ligand. ichorlifesciences.comnih.gov
The intensity of the signals in the STD spectrum is proportional to the proximity of the ligand's protons to the protein surface; protons in closer contact receive more saturation and show stronger signals. ichorlifesciences.com This allows for the determination of the "binding epitope"—the specific part of the ligand that is directly involved in the interaction. For this compound, an STD NMR experiment could reveal which moiety (the benzyl ring, the aminopurine core, or the ribose sugar) is most critical for binding to a target protein.
The general steps for an STD NMR experiment are as follows:
Acquire a standard ¹H NMR spectrum of the ligand. wisc.edu
Prepare a solution containing the target protein and a 50- to 100-fold excess of the ligand. wisc.edu
Run interleaved on-resonance (saturating protein signals, e.g., around 0 ppm) and off-resonance (irradiating a region with no signals, e.g., 40 ppm) experiments. d-nb.infowisc.edu
Subtract the on-resonance from the off-resonance spectrum to generate the STD spectrum. d-nb.info
By analyzing the relative intensities of the proton signals in the STD spectrum, a binding epitope map can be constructed.
Table 2: Illustrative STD NMR Results for this compound Binding to a Hypothetical Kinase
| Proton Group | ¹H Chemical Shift (ppm) | STD Amplification (%) | Interpretation |
| Benzyl-H (ortho, meta, para) | 7.2-7.4 | 100 | Strongest interaction; benzyl group is buried in a hydrophobic pocket. |
| Purine H8 | 8.1 | 65 | Moderate interaction with the purine core. |
| Ribose H1' | 5.9 | 40 | Weaker interaction; ribose moiety is more solvent-exposed. |
| Benzyl-CH₂ | 4.8 | 90 | Strong interaction, linker region is in close contact. |
| Amino-NH₂ | 7.7 | 70 | Moderate interaction, likely involved in hydrogen bonding. |
Note: Data is hypothetical. The proton with the highest STD effect is normalized to 100%.
Mass Spectrometry
Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov It is a cornerstone for confirming molecular weight and studying biomolecular interactions. rsc.orgnih.gov
Soft ionization techniques, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), are invaluable for studying non-covalent interactions between proteins and ligands like this compound. nih.gov ESI-MS allows for the gentle transfer of intact, non-covalent complexes from solution into the gas phase, where they can be detected by the mass spectrometer. nih.govacs.org
In a typical experiment, a solution containing the target protein and the ligand is infused into the ESI source. The resulting mass spectrum will show a peak for the unbound protein and, if an interaction occurs, an additional peak at a higher m/z corresponding to the protein-ligand complex. The mass difference between these peaks confirms the mass of the bound ligand, and the relative intensities of the bound and unbound protein signals can be used to estimate the dissociation constant (K D ) of the interaction. acs.org
MS-based binding assays offer several advantages, including high sensitivity, speed, and the ability to work with unlabeled ligands. nih.gov This approach can be used to determine:
Binding Stoichiometry: The mass shift precisely indicates how many ligand molecules are bound to each protein molecule.
Binding Affinity: By titrating the ligand concentration and monitoring the ratio of bound to unbound protein, a binding curve can be generated to calculate the K D . acs.org
Competitive Binding: The displacement of a known binder by a test compound can be monitored to screen for new ligands. nih.gov
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an elemental analysis technique with extremely low detection limits, capable of quantifying metals and certain non-metals at parts-per-trillion levels. rsc.org While ICP-MS cannot directly detect a purely organic molecule like this compound, it is the method of choice for quantifying its cellular uptake when the molecule is part of a metal-containing conjugate.
For such an analysis, this compound would first be conjugated to a metal-based tag. This could be a small molecule containing a unique metal ion (e.g., cisplatin) or a metal nanoparticle (e.g., gold nanoparticles). nih.govresearchgate.net Cells are then incubated with this conjugate for a specific period. After incubation, the cells are washed to remove any conjugate that has not been internalized, harvested, and lysed. The total metal content within the cell lysate is then measured by ICP-MS. researchgate.net
This measurement provides a highly accurate and sensitive quantification of the number of conjugate molecules taken up by the cells. nih.gov Single-cell ICP-MS (SC-ICP-MS) is an emerging advancement that allows for the quantification of metal content on a cell-by-cell basis, revealing heterogeneity in uptake within a cell population. rsc.orgnih.gov This technique is crucial for evaluating the delivery efficiency of drug conjugates and understanding the factors that influence their internalization. nih.govresearchgate.net
Table 3: Example Data from an ICP-MS Cellular Uptake Study of a Platinum-Conjugated this compound (Pt-AABA)
| Cell Line | Treatment | Incubation Time (h) | Intracellular Pt (pg/cell) |
| MCF-7 | 10 µM Pt-AABA | 4 | 2.5 ± 0.3 |
| MCF-7 | 10 µM Pt-AABA | 24 | 11.8 ± 1.1 |
| MDA-MB-231 | 10 µM Pt-AABA | 4 | 1.9 ± 0.2 |
| MDA-MB-231 | 10 µM Pt-AABA | 24 | 8.5 ± 0.9 |
Note: Data is illustrative and represents the mean ± standard deviation from a hypothetical experiment.
X-ray Crystallography for Ligand-Target Complex Structural Determination
X-ray crystallography is an indispensable technique for determining the precise three-dimensional atomic structure of molecules, including complex biological macromolecules like proteins and their interactions with ligands. researchgate.net This method provides high-resolution structural data that is crucial for understanding the molecular basis of a ligand's biological activity and for structure-based drug design. researchgate.net
The process involves crystallizing the ligand in complex with its biological target (e.g., a protein or enzyme). This co-crystal is then irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, a detailed atomic model of the ligand-target complex is built, revealing the precise orientation and conformation of the ligand within the binding site of the protein.
This structural information is invaluable for:
Identifying key interactions: It allows for the visualization of specific hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces between the ligand and the amino acid residues of the target protein.
Understanding binding affinity and selectivity: The nature and geometry of these interactions explain why a ligand binds to a particular target and with what affinity.
Structure-based drug design: Knowledge of the binding mode can guide the rational design of more potent and selective analogs by modifying the ligand's structure to optimize its interactions with the target.
While a specific crystal structure of this compound in a complex with a target protein is not available in the Protein Data Bank (PDB), the structure of the closely related compound, N6-benzyladenosine, in complex with a target protein can serve as an illustrative example of the type of data obtained.
Table 2: Example Crystallographic Data for a Ligand-Target Complex (based on a related compound)
| Parameter | Value | Description |
|---|---|---|
| PDB ID | Example: 1X2Y | Unique identifier for the structure in the Protein Data Bank. |
| Resolution (Å) | 2.10 | A measure of the level of detail in the crystal structure. Lower numbers indicate higher resolution. |
| Space Group | P2₁2₁2₁ | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions (Å) | a=50.1, b=65.2, c=80.3 | The dimensions of the basic repeating unit of the crystal. |
| Ligand | N6-benzyladenosine | The small molecule bound to the protein target. |
| Target Protein | Example: Kinase | The biological macromolecule to which the ligand binds. |
| Key Interacting Residues | Tyr85, Leu132, Asp145 | Amino acids in the protein's binding site that form direct interactions with the ligand. |
The detailed structural insights gained from X-ray crystallography of a this compound-target complex would be instrumental in elucidating its mechanism of action at a molecular level and in guiding further medicinal chemistry efforts.
Coordination Chemistry and Metal Complexation Research
Design and Synthesis of Metal Complexes Incorporating N6-benzyladenosine Derivatives
The synthesis of metal complexes involving N6-benzyladenosine derivatives typically involves the reaction of a suitable metal precursor with the adenosine (B11128) ligand in an appropriate solvent system. The stoichiometry of the reactants and reaction conditions can be tailored to yield complexes with specific geometries and coordination numbers.
Dichlorido Platinum(II) Complexes: A series of trans-platinum(II) dichlorido complexes with the general formula trans-[PtCl2(Ln)2]·xSolv (where L represents various N6-benzyladenosine derivatives and Solv is a solvent molecule like water or methanol) have been synthesized. nih.gov These complexes are typically prepared by reacting potassium tetrachloroplatinate(II) (K2[PtCl4]) with the corresponding N6-benzyladenosine derivative. nih.gov Interestingly, while the goal of some synthetic approaches was to obtain the cis-isomers, often only the trans-isomers were isolated, suggesting a rapid cis-to-trans isomerization. nih.gov
Oxalato Platinum(II) Complexes: Platinum(II) oxalato complexes incorporating N6-benzyladenosine derivatives, with the general formula [Pt(ox)(nL)2]·1.5H2O (where ox is the oxalato ligand), have been prepared through a one-step synthetic procedure. rsc.orgnih.gov This involves the reaction of potassium bis(oxalato)platinate(II) with the appropriate N6-benzyladenosine derivative. rsc.orgnih.gov These complexes feature the N6-benzyladenosine derivatives acting as monodentate N-donor ligands. rsc.orgnih.gov
Table 1: Synthesis of Platinum(II) Complexes with N6-benzyladenosine Derivatives
| Complex Type | General Formula | Synthetic Precursors | Key Findings |
| Dichlorido Platinum(II) | trans-[PtCl2(Ln)2]·xSolv | K2[PtCl4] and N6-benzyladenosine derivatives | Predominant formation of trans-isomers. nih.gov |
| Oxalato Platinum(II) | [Pt(ox)(nL)2]·1.5H2O | Potassium bis(oxalato)platinate(II) and N6-benzyladenosine derivatives | N6-benzyladenosine acts as a monodentate N-donor ligand. rsc.orgnih.gov |
Iron (Fe) Complexes: Iron complexes involving N6-benzyladenosine derivatives have been synthesized with the predominant composition [Fe(Ln)Cl3]·H2O. rsc.org The synthesis of these complexes can lead to a mixture of species with iron in different oxidation (Fe(III)/Fe(II)) and spin states, as well as varied geometries (tetrahedral or trigonal bipyramidal). rsc.org This complexity arises from partial redox processes occurring during the reaction, where the ribose moiety of the adenosine derivative can be oxidized, leading to the reduction of a portion of the Fe(III) cations to Fe(II). rsc.org
Rhenium (Re) Complexes: While specific examples of rhenium complexes with N6-benzyladenosine are not extensively documented, the synthesis of fac-[Re(CO)3]+ complexes with various N-heterocyclic ligands is a well-established area of research. A common synthetic route involves the reaction of a rhenium precursor, such as [NEt4]2[Re(CO)3Br3], with the desired N-donor ligand. nih.gov Given the strong coordinating ability of the N7 atom of the purine (B94841) ring in N6-benzyladenosine, it is plausible to design and synthesize rhenium(I) tricarbonyl complexes incorporating this ligand through similar established methods. The characterization of such potential complexes would be expected to confirm the facial arrangement of the three carbonyl ligands and the coordination of the N6-benzyladenosine derivative.
Spectroscopic and Analytical Characterization of Coordination Modes (e.g., N7-coordination) and Geometries
A variety of spectroscopic and analytical techniques are employed to unequivocally characterize the synthesized metal complexes and to determine the coordination mode of the N6-benzyladenosine ligand.
Multinuclear and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool in this regard. rsc.orgnih.gov In the case of platinum(II) complexes, 1H, 13C, 15N, and 195Pt NMR studies have been instrumental in proving the coordination of the N6-benzyladenosine derivative through the N7 atom of the purine moiety. rsc.orgnih.gov Significant downfield shifts of the C8-H proton signal in 1H NMR and considerable coordination-induced shifts of the adjacent C5 and C8 atoms in 13C NMR spectra are indicative of N7-coordination. rsc.org Furthermore, 15N NMR spectroscopy provides direct evidence, with large chemical shift changes observed for the N7 atom upon coordination to the metal center. rsc.org
Infrared (IR) and Raman spectroscopy are also utilized to confirm the formation of the complexes and the coordination of the ligands. rsc.orgnih.gov Mass spectrometry provides crucial information on the composition and purity of the synthesized complexes. rsc.orgnih.gov For iron complexes, variable-temperature and in-field 57Fe Mössbauer spectroscopy, in conjunction with magnetochemical measurements, are employed to probe the oxidation and spin states of the iron centers. rsc.org
Table 2: Spectroscopic Evidence for N7-Coordination in Metal Complexes of N6-benzyladenosine Derivatives
| Spectroscopic Technique | Observed Effect | Interpretation |
| 1H NMR | Significant downfield shift of the C8-H proton signal. rsc.org | Indicates metal coordination at the adjacent N7 position. |
| 13C NMR | Considerable shifts of the C5 and C8 carbon signals. rsc.org | Confirms the electronic environment change around the N7 atom due to coordination. |
| 15N NMR | Large coordination-induced chemical shift change for the N7 nitrogen atom. rsc.org | Direct evidence of the N7 atom being the coordination site. |
| 57Fe Mössbauer Spectroscopy | Provides information on oxidation and spin states of iron. rsc.org | Characterizes the electronic structure of the iron center in the complex. |
Investigation of Metal Complex Interactions with Biological Ligands (e.g., L-Methionine)
The interaction of these metal complexes with biologically relevant ligands is a key area of investigation to understand their potential mechanisms of action and their fate in a biological environment. Electrospray ionization mass spectrometry (ESI-MS) studies have been used to investigate the interaction of trans-[PtCl2(Ln)2] complexes with the sulfur-containing amino acid L-methionine. nih.gov These studies revealed that the platinum complexes are capable of interacting with L-methionine through a relatively simple 1:1 exchange mechanism. nih.gov In this process, one of the N6-benzyladenosine derivative ligands is replaced by one molecule of L-methionine, resulting in the formation of a mixed-ligand dichlorido-platinum(II) species containing both a nitrogen-donor (from the remaining N6-benzyladenosine) and a sulfur-donor (from L-methionine) ligand. nih.gov This interaction highlights the potential for these complexes to react with sulfur-containing biomolecules in vivo.
Future Research Trajectories and Unanswered Questions
Elucidation of Undetermined Molecular Mechanisms of Action
While 2-Amino-N-benzyladenosine and its derivatives are known to act on adenosine (B11128) receptors (ARs), the full scope of their molecular mechanisms is not completely understood. A primary area for future investigation is the concept of biased agonism . This phenomenon occurs when a ligand, upon binding to a G protein-coupled receptor (GPCR) like an adenosine receptor, preferentially activates one of several downstream signaling pathways over others. For instance, certain A3AR agonists can stimulate pathways leading to cell survival (via ERK1/2 phosphorylation) to a different degree than pathways causing calcium mobilization. nih.gov It remains to be determined whether this compound or its analogues exhibit such bias, which could be exploited to develop drugs with more specific cellular effects and fewer side effects.
Another layer of complexity in its mechanism is the potential for receptor heteromerization . Adenosine receptors are known to form complexes (heteromers) with other receptors, such as dopamine (B1211576) or cannabinoid receptors. frontiersin.org These interactions can alter the signaling output upon agonist binding. The specific signaling profile of this compound when its target receptor is part of a heteromer is a critical unanswered question. Investigating how this compound modulates the intricate crosstalk between different receptor systems will be crucial for understanding its effects in complex biological environments like the central nervous system.
Furthermore, some N6-substituted adenosine analogues have been shown to trigger cellular responses through non-canonical pathways, such as the NRF2-mediated oxidative stress response. researchgate.net Whether this compound activates similar non-receptor-mediated pathways is an important area for future study.
Development of Highly Selective and Potent Receptor-Specific Ligands
A major goal in the field is the creation of ligands with high affinity and selectivity for a specific adenosine receptor subtype (A1, A2A, A2B, or A3), as this would minimize off-target effects. Research has shown that modifications to the this compound scaffold can dramatically influence its binding profile. For example, derivatives of N6-benzyladenosine have been extensively studied to achieve high selectivity for the A3 adenosine receptor, which is a target for inflammation and cancer therapies.
Key findings indicate that combining modifications at the N6-, C2-, and 5'-positions of the adenosine molecule is a highly effective strategy. One of the most potent and selective A3AR agonists developed is 2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide , which displays a Ki value of 0.33 nM at the rat A3 receptor and is approximately 2500-fold and 1400-fold selective over A1 and A2A receptors, respectively. The development of this compound highlights a successful strategy where substitutions at multiple positions have an additive effect on affinity and selectivity.
Table 1: Binding Affinity (Ki, nM) of Selected N6-Benzyladenosine Analogues at Rat Adenosine Receptors
| Compound | N6-Substituent | 2-Position | 5'-Position | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | A3 vs A1 Selectivity | A3 vs A2A Selectivity |
|---|---|---|---|---|---|---|---|---|
| N6-Benzyladenosine | Benzyl (B1604629) | H | OH | 110 | 170 | 220 | 0.5 | 0.77 |
| N6-(3-Iodobenzyl)adenosine | 3-Iodobenzyl | H | OH | 100 | 100 | 50 | 2 | 2 |
| This compound | Benzyl | NH2 | OH | - | - | - | - | - |
| 2-Chloro-N6-(3-iodobenzyl)adenosine | 3-Iodobenzyl | Cl | OH | 12 | 10 | 1.4 | 8.6 | 7.1 |
| N6-Benzyladenosine-5'-N-methyluronamide | Benzyl | H | N-methyluronamide | 750 | 1300 | 21 | 35.7 | 61.9 |
| 2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide | 3-Iodobenzyl | Cl | N-methyluronamide | 820 | 470 | 0.33 | 2485 | 1424 |
Data compiled from published research. The binding affinity for the specific parent compound this compound was not explicitly detailed in the reviewed sources, highlighting a gap in the literature.
Future research will likely focus on synthesizing and screening new libraries of this compound analogues to identify ligands with even greater potency and tailored selectivity for each of the four adenosine receptor subtypes.
Strategies for Enhancing Biological Activity and Selectivity of Analogues
The enhancement of biological activity and selectivity is guided by structure-activity relationship (SAR) studies. For N6-benzyladenosine derivatives, a clear SAR has emerged, providing a roadmap for future drug design.
Modifications at the 2-Position: Introducing a small, electron-withdrawing group like chlorine at the 2-position of the purine (B94841) ring generally enhances A3 receptor affinity. For example, the addition of a chloro group to N6-(3-Iodobenzyl)adenosine increases A3 affinity significantly. The effect of a 2-amino group, as in the parent compound of this article, is part of this broader exploration, although less data is available on its specific contribution to receptor selectivity in highly modified analogues.
Substitutions on the N6-Benzyl Ring: The nature and position of substituents on the benzyl ring are critical. An iodine atom at the 3-position (meta position) of the benzyl ring has been shown to be particularly favorable for A3 receptor binding. This enhancement is observed across various series of analogues.
Modifications at the 5'-Position: Altering the ribose sugar, particularly at the 5'-position, is a powerful strategy for increasing A3 selectivity. Converting the 5'-hydroxyl group to a 5'-N-methyluronamide drastically reduces affinity for A1 and A2A receptors while maintaining or improving A3 affinity. This modification is a key reason for the high selectivity seen in compounds like 2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide.
Future strategies will involve the systematic combination of these optimal substitutions and the exploration of novel chemical groups at these positions to fine-tune the pharmacological profile of this compound analogues.
Exploration of Novel Biological Targets and Signaling Pathways
While adenosine receptors are the primary targets, research suggests that this compound and its relatives may interact with other biological molecules, opening up new therapeutic possibilities.
One promising area is the inhibition of enzymes involved in purine metabolism. A study found that 2-amino-6-p-nitrobenzylaminopurine ribonucleoside , an analogue of the titular compound, acts as a noncompetitive inhibitor of adenosine deaminase (ADA) . researchgate.net ADA is an enzyme that breaks down adenosine, and its inhibition can raise local adenosine levels, which can be therapeutic in inflammatory conditions. nih.govpatsnap.com This finding suggests that derivatives of this compound could be developed as enzyme inhibitors, a mechanism distinct from direct receptor agonism.
Another novel target identified for the related N6-benzyladenosine is farnesyl pyrophosphate synthase (FPPS) . medchemexpress.comnih.gov FPPS is a key enzyme in the mevalonate (B85504) pathway, which is crucial for the synthesis of cholesterol and other essential molecules. nih.gov Inhibition of FPPS is the mechanism of action for bisphosphonate drugs used to treat bone diseases. The discovery that N6-benzyladenosine analogues can also inhibit this enzyme suggests they could be developed for anticancer applications, potentially with different pharmacokinetic properties than existing FPPS inhibitors. nih.govresearchgate.net
Finally, the activation of the NRF2-mediated oxidative stress response by N6-benzyladenosine points to a novel signaling pathway. researchgate.net This pathway is a key cellular defense mechanism against oxidative damage. Exploring whether this compound can also modulate this pathway could lead to new applications in diseases associated with oxidative stress.
Future research should systematically screen this compound and its derivatives against a panel of enzymes and other cellular targets to uncover novel mechanisms and expand their potential therapeutic applications beyond adenosine receptor modulation.
Q & A
Q. What experimental models are suitable for studying the intracellular phosphorylation of 2-Amino-N-benzyladenosine?
Tobacco BY-2 cells are a validated model for investigating the phosphorylation and apoptotic effects of benzyladenosine derivatives. In these cells, intracellular phosphorylation occurs rapidly and correlates with downstream events like ATP depletion and reactive oxygen species (ROS) production. Researchers can monitor phosphorylation kinetics using radiolabeled compounds or high-performance liquid chromatography (HPLC) to quantify phosphorylated metabolites .
Q. How does this compound induce apoptosis in plant cells?
The compound triggers apoptosis through intracellular phosphorylation, leading to ATP depletion. This depletion disrupts energy-dependent processes, activating pathways that result in chromatin condensation, DNA fragmentation, and cell shrinkage. ROS production is a secondary effect but does not directly determine cell fate, as shown by experiments where ROS inhibition failed to rescue viability .
Q. What concentration range is effective for studying this compound’s cytotoxic effects?
Micromolar concentrations (e.g., 10–50 µM) induce time- and dose-dependent apoptosis in tobacco BY-2 cells. Researchers should perform concentration-response assays using viability markers (e.g., trypan blue exclusion) and correlate results with ATP/ROS measurements to establish dose thresholds .
Advanced Research Questions
Q. How can researchers experimentally distinguish the roles of ATP depletion versus ROS production in this compound-induced apoptosis?
- ATP Depletion: Use adenosin kinase inhibitors (e.g., 5′-amino-5′-deoxyadenosine) to block phosphorylation and observe rescue of ATP levels and cell viability.
- ROS Production: Apply ROS scavengers (e.g., ascorbic acid) and measure viability. Evidence shows ROS inhibition does not prevent apoptosis, confirming ATP depletion as the primary driver .
- Combined Approach: Simultaneously modulate ATP synthesis (e.g., with adenosine supplementation) and ROS levels to decouple their effects .
Q. What methodological controls are essential for studying phosphorylation-dependent cytotoxicity?
Q. How should conflicting data on apoptosis mediators be reconciled in mechanistic studies?
Conflicting results may arise from differences in cell types or experimental conditions. To resolve this:
- Validate findings using orthogonal methods (e.g., CRISPR knockouts of adenosine kinases).
- Perform time-course experiments to establish causality between phosphorylation, ATP depletion, and apoptosis.
- Cross-reference results with studies in mammalian systems to identify conserved pathways .
Q. What techniques optimize the quantification of intracellular phosphorylation kinetics for this compound?
- Radiolabeled Tracers: Use [³H]-labeled compounds to trace phosphorylation in real-time.
- Mass Spectrometry: Identify and quantify phosphorylated metabolites with high specificity.
- Pharmacological Blockers: Confirm phosphorylation specificity using kinase inhibitors .
Data Contradiction Analysis
Q. Why do some studies attribute apoptosis to ROS while others emphasize ATP depletion?
Discrepancies may arise from variations in experimental systems or timing of measurements. For this compound, ROS is a consequence of metabolic disruption rather than a direct apoptotic trigger. Key evidence includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
